N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide
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Overview
Description
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide, also known as FPEI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Research on piperidine derivatives, including those with structures similar to N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide, has focused on their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties, revealing insights into their potential applications in materials science, especially in corrosion prevention (Kaya et al., 2016).
Synthesis and Docking Studies
The synthesis and docking studies of compounds structurally related to this compound, particularly piperazine-1-yl-1H-indazole derivatives, have been performed. These studies provide valuable insights into the compound's role in medicinal chemistry, exploring its efficiency and potential applications in drug discovery processes (Balaraju et al., 2019).
Anticancer Activity
A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which bear structural resemblances to the compound , have been synthesized. Their in vitro anticancer activity was evaluated, demonstrating promising activity profiles and selectivity toward specific cancer types, such as leukemia, colon cancer, and melanoma. This underscores the compound's potential application in oncology and cancer treatment research (Szafrański & Sławiński, 2015).
Neuropharmacology and PET Imaging
In neuropharmacology, compounds structurally similar to this compound have been studied for their potential use in positron emission tomography (PET) imaging of serotonin receptors in the brain. This research is crucial for understanding brain function and disorders related to the serotonergic system (Ryu et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with equilibrative nucleoside transporters (ents) .
Mode of Action
It is suggested that similar compounds inhibit ents . The inhibition of these transporters can affect the transport of nucleosides across cell membranes, which can have significant effects on cellular functions .
Biochemical Pathways
The inhibition of ents can affect nucleotide synthesis and the regulation of adenosine function . These processes are crucial for various cellular functions, including energy metabolism and signal transduction.
Result of Action
The inhibition of ents can potentially disrupt nucleotide synthesis and the regulation of adenosine function , which can have various downstream effects on cellular functions.
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2S/c1-2-27(25,26)22-15-19(16-4-3-9-21-14-16)24-12-10-23(11-13-24)18-7-5-17(20)6-8-18/h3-9,14,19,22H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYVMQJWGIYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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